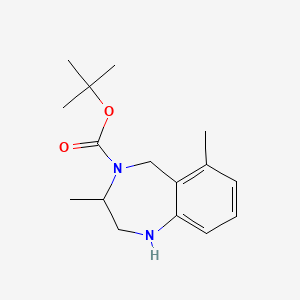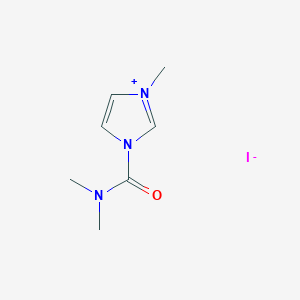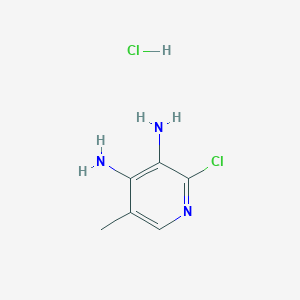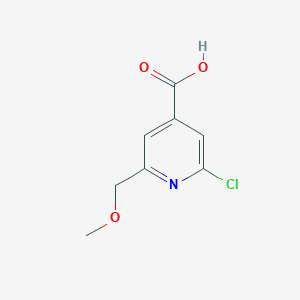
2-Chloro-6-methoxymethyl-isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid is a chemical compound with a molecular formula of C8H8ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid typically involves the chlorination of 6-(methoxymethyl)-4-pyridinecarboxylic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-azido-6-(methoxymethyl)-4-pyridinecarboxylic acid or 2-thiocyanato-6-(methoxymethyl)-4-pyridinecarboxylic acid.
Oxidation: Formation of 2-chloro-6-(formylmethyl)-4-pyridinecarboxylic acid or 2-chloro-6-(carboxymethyl)-4-pyridinecarboxylic acid.
Reduction: Formation of 2-chloro-6-(methoxymethyl)-4-pyridinecarbinol or 2-chloro-6-(methoxymethyl)-4-pyridinecarboxaldehyde.
Applications De Recherche Scientifique
2-Chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methoxymethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-methoxypyridine: Similar structure but lacks the carboxylic acid group.
2-Chloro-4-pyridinecarboxylic acid: Similar structure but lacks the methoxymethyl group.
6-Methoxymethyl-4-pyridinecarboxylic acid: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid is unique due to the presence of both the chlorine atom and the methoxymethyl group, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H8ClNO3 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
2-chloro-6-(methoxymethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-4-6-2-5(8(11)12)3-7(9)10-6/h2-3H,4H2,1H3,(H,11,12) |
Clé InChI |
JLVVNSOBRLSXDR-UHFFFAOYSA-N |
SMILES canonique |
COCC1=NC(=CC(=C1)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





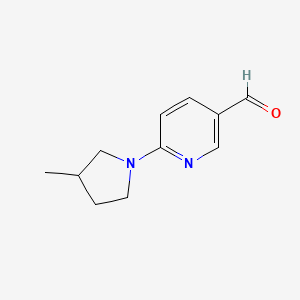
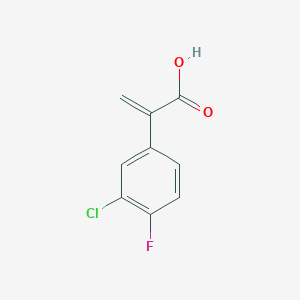
![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)

![[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)
